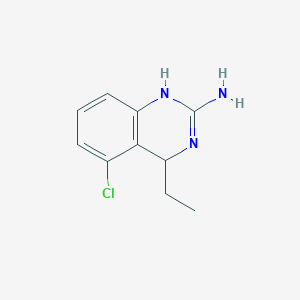

5-Chloro-4-ethyl-1,4-dihydroquinazolin-2-amine

Description

Properties

CAS No. |

918134-92-6 |

|---|---|

Molecular Formula |

C10H12ClN3 |

Molecular Weight |

209.67 g/mol |

IUPAC Name |

5-chloro-4-ethyl-1,4-dihydroquinazolin-2-amine |

InChI |

InChI=1S/C10H12ClN3/c1-2-7-9-6(11)4-3-5-8(9)14-10(12)13-7/h3-5,7H,2H2,1H3,(H3,12,13,14) |

InChI Key |

MICIQKQOEFSTDP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C2=C(C=CC=C2Cl)NC(=N1)N |

Origin of Product |

United States |

Preparation Methods

Method 1: One-Pot Synthesis Using Amide and Ketone Precursors

This method employs a multicomponent reaction involving amides, amines, and ketones:

-

- Add triflic anhydride (Tf₂O) to promote amide dehydration.

- The intermediate ketimine undergoes Pictet–Spengler-like cyclization to form the quinazoline framework.

Regioselective Functionalization :

- Functionalization at N3 and dealkylation at N1 are performed to yield the target compound.

Yield : Up to 92% depending on reaction conditions.

Method 2: Sequential Amination and Cyclization

This method focuses on stepwise synthesis starting from brominated quinazoline derivatives:

-

- A quinazoline precursor is brominated at the C5 position using N-bromosuccinimide (NBS) or similar reagents.

-

- Cyclization is achieved under acidic conditions (e.g., acetic acid) at elevated temperatures (100–130°C).

Method 3: Microwave-Assisted Synthesis

Microwave irradiation has been utilized to enhance reaction efficiency and reduce reaction times:

-

- The crude product is purified via column chromatography using methanol and dichloromethane as eluents.

Reaction Schemes

| Step | Reagents/Conditions | Product/Intermediate |

|---|---|---|

| 1 | Anthranilic acid + Cyanamide + POCl₃ | Quinazoline core |

| 2 | Quinazoline + Thionyl chloride | C5-chlorinated intermediate |

| 3 | C5-chlorinated + Ethyl halide | Ethyl-substituted quinazoline |

| 4 | Cyclization under acidic conditions | Target compound |

Key Considerations

-

- Microwave-assisted techniques significantly reduce reaction times while maintaining high yields.

-

- Column chromatography remains a standard method for isolating pure compounds.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-ethyl-1,4-dihydroquinazolin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

Substitution: Halogen substitution reactions can occur, leading to the formation of different quinazoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

Oxidation: Quinazolinone derivatives.

Reduction: Dihydroquinazoline derivatives.

Substitution: Various halogenated quinazoline derivatives.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of quinazoline derivatives, including 5-chloro-4-ethyl-1,4-dihydroquinazolin-2-amine, as antiviral agents targeting the hepatitis C virus (HCV). The compound has been evaluated for its effectiveness against various HCV genotypes, showing promising results in inhibiting viral replication through the targeting of the NS5B polymerase enzyme.

Key Findings:

- Activity Against HCV : Compounds derived from quinazoline structures exhibited significant antiviral activity with selectivity indices indicating their potential for further development as anti-HCV agents .

| Compound | EC50 (µM) | Selectivity Index |

|---|---|---|

| 5-Chloro-4-ethyl-1,4-dihydroquinazolin-2-amine | TBD | TBD |

Antitumor Properties

Quinazoline derivatives are recognized for their antitumor properties. The compound has been studied for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

Case Studies:

- In Vitro Studies : Research has demonstrated that quinazoline derivatives can effectively inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .

| Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | TBD | Inhibition of EGFR signaling |

| Lung Cancer | TBD | Induction of apoptosis |

Calcium Channel Modulation

Another application of 5-chloro-4-ethyl-1,4-dihydroquinazolin-2-amine is its role as a calcium channel modulator. Studies have indicated that modifications to the quinazoline structure can enhance calcium channel agonist activity, potentially leading to new treatments for cardiovascular diseases.

Research Insights:

- Calcium Channel Agonists : The compound has been synthesized and tested as a novel calcium channel agonist, showing favorable interactions with L-type calcium channels .

| Compound | Activity Type | Observed Effects |

|---|---|---|

| 5-Chloro-4-ethyl-1,4-dihydroquinazolin-2-amine | Agonist | Increased calcium influx |

Antimicrobial Properties

The antimicrobial potential of quinazoline derivatives has also been explored. 5-Chloro-4-ethyl-1,4-dihydroquinazolin-2-amine has shown activity against various bacterial strains, suggesting its utility in developing new antimicrobial therapies.

Microbial Activity Data:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | TBD |

| Staphylococcus aureus | TBD |

Mechanism of Action

The mechanism of action of 5-Chloro-4-ethyl-1,4-dihydroquinazolin-2-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural analogs of 5-Chloro-4-ethyl-1,4-dihydroquinazolin-2-amine include:

- Ethyl vs. This may influence pharmacokinetic properties such as absorption and half-life.

Chlorine (Position 5):

The electron-withdrawing chlorine atom stabilizes the quinazoline ring through resonance and inductive effects. In contrast, iodine in the 6-iodo analog () introduces heavier atom effects, which may alter crystallographic packing or reactivity .

Stability and Reactivity

- The ethyl group’s longer carbon chain may confer greater stability against enzymatic degradation compared to methyl.

Research Findings and Trends

Substituent-Driven Activity: Ethyl and methyl groups at position 4 are critical for tuning bioactivity. For example, in kinase inhibitors, larger substituents like ethyl may improve selectivity by excluding off-target binding .

Synthetic Challenges: Introducing ethyl groups requires optimized alkylation conditions (e.g., higher temperatures or longer reaction times) compared to methyl, as seen in related quinazoline syntheses .

Biological Activity

5-Chloro-4-ethyl-1,4-dihydroquinazolin-2-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure and Properties

5-Chloro-4-ethyl-1,4-dihydroquinazolin-2-amine belongs to the quinazoline family of compounds, which are known for various pharmacological activities. The compound's structure includes a chloro group and an ethyl substituent that influence its biological properties.

Anticancer Activity

Recent studies have demonstrated the compound's antiproliferative effects against several cancer cell lines. For instance, research conducted on various quinazoline derivatives showed that specific structural modifications could enhance cytotoxicity. In particular:

- Cytotoxicity : The compound exhibited significant cytotoxic effects against MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cell lines. The IC50 values for these cell lines were reported as follows:

These values indicate a promising potential for the compound as an anticancer agent.

The mechanism by which 5-Chloro-4-ethyl-1,4-dihydroquinazolin-2-amine induces apoptosis in cancer cells has been elucidated through various assays:

- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with this compound led to an arrest in the G1 phase of the cell cycle, suggesting that it inhibits cell proliferation by preventing progression to the S phase .

- Apoptosis Induction : The compound was shown to significantly increase early and late apoptotic cells in a dose-dependent manner. For example, at concentrations of 1.25 µM to 10 µM, late apoptosis increased from 15.4% to over 52% in treated cells .

- Regulation of Apoptotic Markers : Western blot analyses indicated that treatment with the compound resulted in the downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic markers like caspase-7 . This suggests that the compound promotes apoptosis through a mitochondrial pathway.

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications to the quinazoline structure can enhance biological activity:

| Compound | IC50 (MCF-7) | Structural Features |

|---|---|---|

| 5-Chloro-4-ethyl | 5 μM | Chloro and ethyl groups |

| 4-Tolyl derivative | 2.5 μM | Enhanced activity due to electron-donating groups |

| Unsubstituted phenyl | 36.2 μM | Reduced activity due to lack of substituents |

These findings demonstrate that specific substitutions can significantly impact the biological activity of quinazoline derivatives.

Case Studies

Several case studies have been published regarding the efficacy of quinazoline derivatives:

- Anticancer Efficacy : A study synthesized a series of quinazoline derivatives and evaluated their cytotoxicity across multiple cancer cell lines. The most effective compounds were those structurally similar to 5-Chloro-4-ethyl-1,4-dihydroquinazolin-2-amine .

- Comparative Studies : In comparative studies against standard chemotherapeutic agents like doxorubicin, certain derivatives exhibited comparable or superior activity, suggesting their potential as alternative therapeutic agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Chloro-4-ethyl-1,4-dihydroquinazolin-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclization reactions using precursors like substituted benzoic acid derivatives. For example, derivatives of 4-amino-5-chloro-2-methoxybenzoic acid (similar to quinazoline frameworks) are reacted with amines under controlled conditions. Optimization involves adjusting reaction time (e.g., 12–24 hours), temperature (80–120°C), and catalysts (e.g., POCl₃ for cyclization). Solvent choice (e.g., DMF or THF) and stoichiometric ratios of reagents are critical to achieving yields >70% .

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer :

- Single-crystal X-ray diffraction provides definitive structural confirmation, including bond angles and crystallographic parameters (e.g., R factor <0.05) .

- IR spectroscopy identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹ and C-Cl vibrations at 700–800 cm⁻¹).

- ¹H/¹³C NMR resolves substituent positions, such as ethyl group protons (δ 1.2–1.5 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) and aromatic protons .

- Mass spectrometry confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

Advanced Research Questions

Q. How can factorial design be applied to optimize synthesis parameters for this compound?

- Methodological Answer : A 2³ factorial design (three factors, two levels each) can systematically evaluate variables like temperature (Factor A: 80°C vs. 120°C), catalyst loading (Factor B: 1 eq vs. 1.5 eq), and solvent polarity (Factor C: DMF vs. THF). Response surface methodology (RSM) identifies interactions between factors, reducing the number of experiments by >50% while maximizing yield. Statistical tools (e.g., ANOVA) validate significance (p < 0.05) .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer : Discrepancies in receptor binding affinities (e.g., dopamine D₂ vs. serotonin 5-HT₃) may arise from assay conditions (e.g., cell line variability, ligand concentration ranges). To resolve these:

- Standardize assays : Use identical cell lines (e.g., HEK293) and buffer conditions (pH 7.4, 37°C).

- Dose-response curves : Calculate IC₅₀ values with ≥3 replicates to assess reproducibility.

- Meta-analysis : Pool data from multiple studies (e.g., using Cochrane Review methods) to identify outliers or systematic biases .

Q. What computational methods are effective in predicting the reactivity and regioselectivity of this compound?

- Methodological Answer :

- Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict reaction pathways, such as electrophilic substitution at the quinazoline C4 position. Transition state analysis identifies energy barriers (ΔG‡) for competing pathways .

- AI-driven platforms (e.g., COMSOL Multiphysics integrated with ML algorithms) simulate reaction kinetics and optimize parameters like activation energy and solvent effects. For example, neural networks trained on existing kinetic data can predict optimal conditions for regioselective chlorination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.